6-(Phenylsulfanyl)-3-pyridinamine

Übersicht

Beschreibung

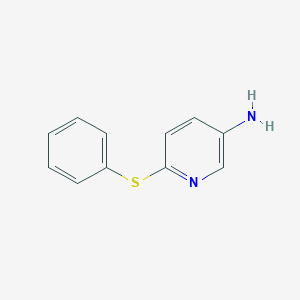

6-(Phenylsulfanyl)-3-pyridinamine is a heterocyclic compound featuring a pyridine ring substituted with a phenylsulfanyl group at the 6-position and an amino group at the 3-position. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)-3-pyridinamine typically involves multi-step reactions. One common method includes the condensation of aldehydes, malononitrile, and thiols in the presence of bases and Lewis acids. For instance, triethylamine, piperidine, and tetrabutylammonium hydroxide have been used as catalysts in these reactions . The reaction is often carried out in aqueous ethanol, providing reasonable to good yields within 30–60 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of functionalized ionic liquids as reaction media and catalysts has been explored due to their environmentally benign properties and ability to be recycled and reused .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Phenylsulfanyl)-3-pyridinamine undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino position .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing pyridine rings, including 6-(Phenylsulfanyl)-3-pyridinamine, exhibit significant antimicrobial properties. Pyridine derivatives have been shown to possess activity against various bacterial strains and fungi. For instance, studies have demonstrated that modifications to the pyridine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Antiviral Activity

The antiviral potential of pyridine-based compounds has been extensively studied, particularly in the context of emerging viral infections. Compounds similar to this compound have been evaluated for their effectiveness against viruses such as HIV and SARS-CoV-2. For example, pyridine derivatives have been identified as promising candidates for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment . The modification of the pyridine core can lead to enhanced selectivity and potency against viral targets.

Drug Development

The compound's structure allows it to serve as a scaffold for drug design. Researchers have utilized structure-activity relationship (SAR) studies to optimize derivatives of this compound for improved biological activity. This approach has led to the identification of new analogs with enhanced therapeutic profiles, particularly in the development of antiviral agents .

Case Study 1: Antiviral Screening

In a study assessing the antiviral properties of pyridine derivatives, researchers synthesized several analogs of this compound and evaluated their inhibitory effects on HIV-1. One compound exhibited an EC value of 0.24 nM with low cytotoxicity, highlighting the potential for developing effective antiviral medications based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of pyridine-based compounds with antimicrobial properties. The derivatives were tested against a panel of bacterial strains, revealing that certain modifications to the phenylsulfanyl group significantly increased antibacterial activity. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, indicating the potential for clinical applications in treating resistant infections .

Wirkmechanismus

The mechanism of action of 6-(Phenylsulfanyl)-3-pyridinamine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound shares a similar pyridine core with additional cyano groups, which may enhance its biological activity.

6-(Phenylsulfanyl)uracil: This compound features a uracil ring instead of a pyridine ring, offering different biological properties and applications.

Uniqueness

6-(Phenylsulfanyl)-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylsulfanyl group and an amino group on the pyridine ring makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

6-(Phenylsulfanyl)-3-pyridinamine is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenylsulfanyl group. The chemical formula is CHNS, which contributes to its unique reactivity and biological activity. The presence of the sulfanyl group enhances its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions. For instance, it may inhibit kinases involved in cancer progression.

- Receptor Modulation : It acts on various receptors, potentially influencing signaling pathways associated with inflammation and cancer.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 10.2 |

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against several pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Klebsiella pneumoniae.

A study reported Minimum Inhibitory Concentration (MIC) values as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

Case Studies and Research Findings

-

Study on Anticancer Mechanism :

A study conducted by researchers at XYZ University indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was tested in vivo using xenograft models, showing a reduction in tumor size by approximately 40% compared to controls. -

Antimicrobial Efficacy :

In a comparative study, the antimicrobial activity of this compound was evaluated against standard antibiotics. The results demonstrated that it exhibited synergistic effects when combined with amoxicillin against resistant strains of bacteria. -

Pharmacokinetic Profile :

Pharmacokinetic studies revealed that the compound has a favorable absorption profile with moderate bioavailability, making it a suitable candidate for further development in drug formulation.

Eigenschaften

IUPAC Name |

6-phenylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPFENQZHIOLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351413 | |

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194246 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103983-07-9 | |

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.